(6-Propylpyridin-3-yl)boronic acid (6-Propylpyridin-3-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16208758
InChI: InChI=1S/C8H12BNO2/c1-2-3-8-5-4-7(6-10-8)9(11)12/h4-6,11-12H,2-3H2,1H3
SMILES:
Molecular Formula: C8H12BNO2
Molecular Weight: 165.00 g/mol

(6-Propylpyridin-3-yl)boronic acid

CAS No.:

Cat. No.: VC16208758

Molecular Formula: C8H12BNO2

Molecular Weight: 165.00 g/mol

* For research use only. Not for human or veterinary use.

(6-Propylpyridin-3-yl)boronic acid -

Specification

Molecular Formula C8H12BNO2
Molecular Weight 165.00 g/mol
IUPAC Name (6-propylpyridin-3-yl)boronic acid
Standard InChI InChI=1S/C8H12BNO2/c1-2-3-8-5-4-7(6-10-8)9(11)12/h4-6,11-12H,2-3H2,1H3
Standard InChI Key LZVLCXUDVGIKLK-UHFFFAOYSA-N
Canonical SMILES B(C1=CN=C(C=C1)CCC)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(6-Propylpyridin-3-yl)boronic acid features a pyridine ring system with a propyl substituent at the 6-position and a boronic acid (-B(OH)₂) group at the 3-position. This arrangement creates a planar heteroaromatic system with electron-deficient characteristics, enhancing its reactivity in palladium-catalyzed cross-coupling reactions . The boronic acid group acts as a nucleophilic partner, forming covalent bonds with electrophilic aryl or vinyl halides.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₁₂BNO₂
Molecular Weight165.00 g/mol
SMILES NotationB(C1=CC(=CN=C1)CCC)(O)O
Topological Surface Area53.35 Ų
LogP (Octanol-Water)-0.81 (Consensus)
Water Solubility16.3 mg/mL (ESOL Prediction)

The compound’s low LogP value (-0.81) suggests moderate hydrophilicity, facilitating its use in aqueous-organic biphasic reaction systems . Its boronic acid group exhibits pH-dependent tautomerism, existing in equilibrium between the trigonal planar boronic acid form and the tetrahedral boronate anion under basic conditions .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of (6-Propylpyridin-3-yl)boronic acid typically involves palladium-mediated cross-coupling or directed ortho-metalation strategies. A representative route begins with 3-bromo-6-propylpyridine, which undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) . Alternative methods employ Suzuki-Miyaura couplings to install the boronic acid group directly onto pre-functionalized pyridine intermediates .

Key Reaction: Miyaura Borylation

3-Bromo-6-propylpyridine+B2pin2Pd(dppf)Cl2,KOAc(6-Propylpyridin-3-yl)boronic acid\text{3-Bromo-6-propylpyridine} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{(6-Propylpyridin-3-yl)boronic acid}

This reaction proceeds via oxidative addition of the aryl bromide to palladium, transmetallation with the diboron reagent, and reductive elimination to yield the boronic acid .

Reactivity in Cross-Coupling Reactions

(6-Propylpyridin-3-yl)boronic acid participates extensively in Suzuki-Miyaura reactions, forming biaryl and heterobiaryl structures central to drug discovery. For example, it couples with aryl halides (e.g., 5-bromopyridin-2-amine) under palladium catalysis (e.g., Pd(PPh₃)₄) to yield bipyridine derivatives . The reaction’s efficiency depends on solvent polarity, base selection (e.g., K₂CO₃), and temperature (typically 80–100°C) .

Applications in Pharmaceutical Synthesis

Antimycobacterial Agents

Recent studies highlight its utility in synthesizing pyrazolo[1,5-a]pyrimidine derivatives, a class of potent Mycobacterium tuberculosis (M.tb) inhibitors . For instance, coupling (6-Propylpyridin-3-yl)boronic acid with halogenated pyrazolo[1,5-a]pyrimidines generates analogues with enhanced microsomal stability and reduced hERG channel affinity .

Table 2: Representative Pharmacological Derivatives

CompoundStructureIC₅₀ (M.tb)hERG Inhibition
Boc23Pyrazolo-pyrimidine-bipyridine0.12 μM>30 μM
723′-Cyano-bipyridine0.08 μM>50 μM

These derivatives exhibit submicromolar potency against M.tb, underscoring the boronic acid’s role in optimizing drug-like properties .

Kinase Inhibitors and Anticancer Agents

The pyridine-boronic acid scaffold is a privileged structure in kinase inhibitor design. For example, derivatives bearing 6-propyl substituents demonstrate selective inhibition of tyrosine kinases involved in oncogenic signaling .

Industrial and Materials Science Applications

Agrochemical Development

In agrochemistry, (6-Propylpyridin-3-yl)boronic acid serves as a precursor to herbicidal and fungicidal agents. Coupling with chlorinated heterocycles yields compounds with broad-spectrum activity against Fusarium species .

Advanced Materials

Its incorporation into conjugated polymers enhances electron-transport properties in organic light-emitting diodes (OLEDs). The boronic acid’s ability to coordinate metal ions also facilitates the synthesis of metal-organic frameworks (MOFs) for gas storage .

ParameterRecommendation
Storage-20°C, sealed, dry
StabilityStable under inert atmosphere
DisposalIncineration

Recent Advances and Future Directions

Electrostatic Catalysis

Recent work explores its use in electrostatically enhanced pyridylborate salts, which exhibit superior nucleophilicity in urethane synthesis and SN2 reactions . These salts leverage charge delocalization to accelerate reaction kinetics, offering greener alternatives to traditional bases .

Computational Design

Machine learning models predict novel derivatives with optimized bioavailability and reduced toxicity. For example, virtual screening identifies propyl chain modifications that enhance blood-brain barrier penetration for CNS-targeted therapies .

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